1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a morpholine sulfonyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets to induce a range of biological effects.
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways due to their diverse biological activities . Therefore, it’s plausible that this compound could also affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the diverse biological activities of similar compounds, such as indole derivatives , it’s plausible that this compound could induce a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of the pyrazole ring using morpholine and a sulfonyl chloride reagent.
Attachment of the 2-methylphenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
1-[(2-methylphenyl)methyl]-3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in different fields.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-12-4-2-3-5-13(12)10-18-11-14(16(20)21)15(17-18)25(22,23)19-6-8-24-9-7-19/h2-5,11H,6-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJDCWJIGNRJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N3CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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